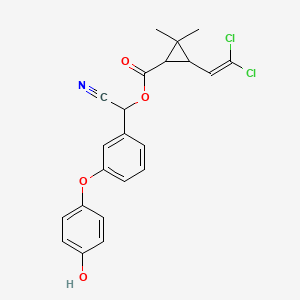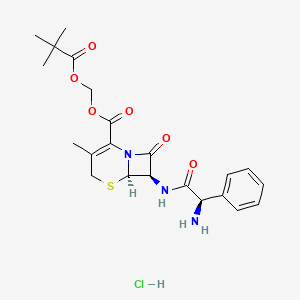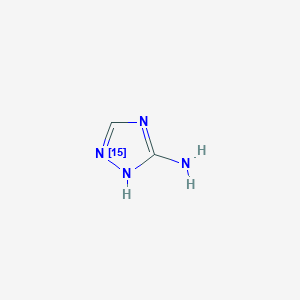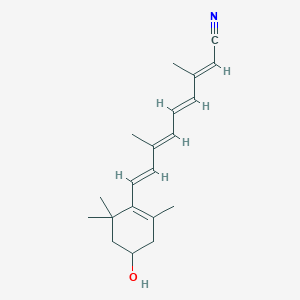
9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions.
Introduction of the hydroxy group: This step may involve hydroxylation reactions.
Formation of the nonatetraenenitrile chain: This can be synthesized through a series of coupling reactions and dehydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled environments (temperature, pressure) would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Amines
Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, serving as a precursor to more complex molecules.
Biology
In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.
Receptor binding: It may interact with cellular receptors, triggering signaling pathways.
Gene expression modulation: The compound could influence the expression of certain genes, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Retinoids: Compounds with similar structures, such as retinoic acid, which are known for their roles in cellular differentiation and growth.
Carotenoids: Naturally occurring pigments with similar conjugated double-bond systems.
Uniqueness
What sets 9-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenenitrile apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenenitrile |
InChI |
InChI=1S/C20H27NO/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ |
InChI Key |
BIERSKLWVQKBEQ-DAWLFQHYSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
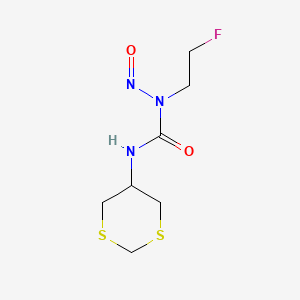

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

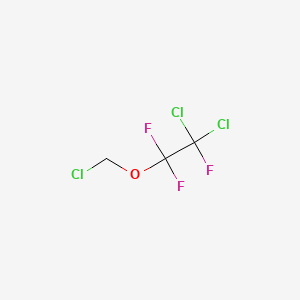
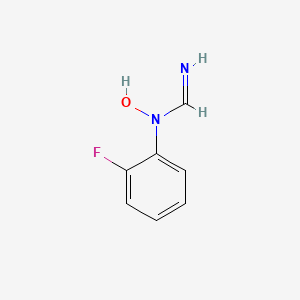
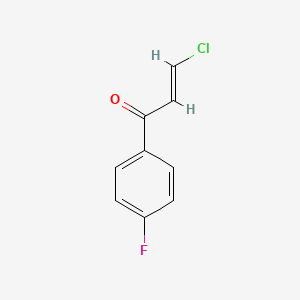
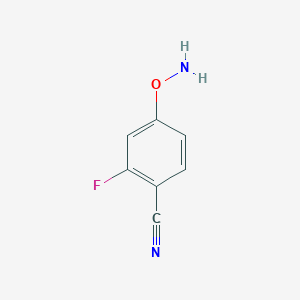
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
